An In-depth Technical Guide to the Biological Target of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (AZD5153)
An In-depth Technical Guide to the Biological Target of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (AZD5153)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, also known as AZD5153, is a potent and selective small molecule inhibitor. This technical guide provides a comprehensive overview of its biological target, mechanism of action, and relevant experimental data. AZD5153 has shown significant preclinical activity, particularly in hematological malignancies and various solid tumors.
Biological Target and Mechanism of Action
The primary biological target of AZD5153 is the Bromodomain and Extra-Terminal (BET) family of proteins , with a particularly high affinity for BRD4 .[1] The BET family, which also includes BRD2, BRD3, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
AZD5153 is a bivalent BET inhibitor , a key feature that distinguishes it from first-generation BET inhibitors.[1] This means that a single molecule of AZD5153 can simultaneously bind to both of the tandem bromodomains (BD1 and BD2) present in each BET protein. This bivalent binding leads to a significant increase in binding avidity and potency compared to monovalent inhibitors.
The binding of AZD5153 to BRD4 displaces it from chromatin, leading to the disruption of transcriptional programs of key oncogenes, most notably MYC and E2F .[2][3] The downregulation of these oncogenes inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on these transcriptional pathways.
Quantitative Data
The potency and efficacy of AZD5153 have been characterized through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Binding Affinity of AZD5153
| Target | Assay Type | Value | Reference |
| BRD4 | Fluorescence Polarization | Ki = 5 nM | [1] |
Table 2: In Vitro Cellular Potency (IC50) of AZD5153 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | ~1 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~10 | [4] |
| HepG2 | Hepatocellular Carcinoma | Intermediate | [4] |
| SNU-449 | Hepatocellular Carcinoma | Intermediate | [4] |
| SNU-387 | Hepatocellular Carcinoma | Intermediate | [4] |
| Hep3B | Hepatocellular Carcinoma | Intermediate | [4] |
| Wit49 | Wilms Tumor | 0.14 - 2.1 | [2] |
| COG-W-408 | Wilms Tumor | 0.14 - 2.1 | [2] |
| 17.94 | Wilms Tumor | 0.14 - 2.1 | [2] |
| HEK293 | Fetal Kidney (Control) | 4.37 | [2] |
Note: "Intermediate" indicates that the IC50 value falls between the lowest and highest values reported in the study for hepatocellular carcinoma cell lines.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize BET inhibitors like AZD5153.
Fluorescence Polarization (FP) Assay for BRD4 Binding
This assay measures the binding of AZD5153 to the BRD4 bromodomain.
Materials:
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Recombinant human BRD4 bromodomain protein
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Fluorescently labeled BET inhibitor probe (e.g., a derivative of JQ1)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
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AZD5153
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384-well, low-volume, black plates
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Plate reader capable of measuring fluorescence polarization
Procedure:
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Prepare a serial dilution of AZD5153 in the assay buffer.
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In each well of the 384-well plate, add the BRD4 protein and the fluorescent probe at optimized concentrations.
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Add the serially diluted AZD5153 or vehicle control to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Measure the fluorescence polarization of each well using a plate reader.
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The data is analyzed by plotting the change in fluorescence polarization against the concentration of AZD5153 to determine the IC50, which can then be used to calculate the Ki value.
AlphaScreen Assay for BRD4 Binding
This is a bead-based proximity assay to measure the inhibition of the interaction between BRD4 and a biotinylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4 protein
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Biotinylated histone H4 peptide (acetylated)
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Streptavidin-coated Donor beads
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Nickel Chelate Acceptor beads
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Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
AZD5153
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384-well ProxiPlates
Procedure:
-
Prepare a serial dilution of AZD5153 in the assay buffer.
-
Add the His-tagged BRD4 protein and the biotinylated histone peptide to the wells of the ProxiPlate.
-
Add the serially diluted AZD5153 or vehicle control to the wells.
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Incubate at room temperature for a specified time (e.g., 30 minutes).
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Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.
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Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
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The inhibition of the BRD4-histone interaction by AZD5153 results in a decrease in the AlphaScreen signal. The IC50 is determined from the dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of AZD5153 on the viability of cancer cell lines.
Materials:
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Cancer cell lines of interest
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Appropriate cell culture medium and supplements
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AZD5153
-
96-well, clear-bottom, white-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer
Procedure:
-
Seed the cancer cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of AZD5153 in the cell culture medium.
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Treat the cells with the serially diluted AZD5153 or vehicle control.
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Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents on an orbital shaker to induce cell lysis.
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Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated from the dose-response curve of cell viability versus AZD5153 concentration.
Visualizations
Signaling Pathway of AZD5153 Action
Caption: Signaling pathway of AZD5153 action.
Experimental Workflow for an AlphaScreen Assay
Caption: Experimental workflow for an AlphaScreen assay.
Logical Relationship of AZD5153's Bivalent Binding
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplementary Table 3 from AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies [aacr.figshare.com]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
